![molecular formula C12H20O B14417896 2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane CAS No. 80901-68-4](/img/structure/B14417896.png)
2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane is an organic compound belonging to the class of bicyclic hydrocarbons. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of a seven-membered ring system with a bridgehead carbon. The presence of an ethylidene group and an isopropyl ether moiety further distinguishes this compound, making it a subject of interest in various fields of chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile undergo a [4+2] cycloaddition to form the bicyclic structure. The reaction typically requires elevated temperatures and a suitable catalyst to proceed efficiently.
Another approach involves the reduction of norcamphor derivatives, followed by the introduction of the ethylidene and isopropyl ether groups through subsequent functionalization reactions. These reactions often require specific reagents and conditions, such as the use of strong reducing agents and protecting groups to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a suitable catalyst, such as palladium on carbon, can convert the ethylidene group to an ethyl group.
Substitution: The isopropyl ether group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, lithium diisopropylamide, tetrahydrofuran.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl-substituted bicyclo[2.2.1]heptane derivatives.
Substitution: Various substituted bicyclo[2.2.1]heptane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: The compound is used as a model system to study the reactivity and stability of bicyclic hydrocarbons. It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate or as a building block for pharmaceuticals.
Industry: The compound is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The ethylidene and isopropyl ether groups can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but lacking the ethylidene and isopropyl ether groups.
Norbornene: A bicyclic compound with a double bond, making it more reactive in certain chemical reactions.
Norbornadiene: A bicyclic compound with two double bonds, offering different reactivity and applications compared to 2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane.
Uniqueness
This compound is unique due to its specific functional groups, which impart distinct chemical and physical properties. The presence of the ethylidene group enhances its reactivity in addition and substitution reactions, while the isopropyl ether group provides steric hindrance and influences the compound’s solubility and stability.
Propiedades
Número CAS |
80901-68-4 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
2-ethylidene-6-propan-2-yloxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H20O/c1-4-10-5-9-6-11(10)12(7-9)13-8(2)3/h4,8-9,11-12H,5-7H2,1-3H3 |
Clave InChI |
DFAHIMHECXLSIS-UHFFFAOYSA-N |
SMILES canónico |
CC=C1CC2CC1C(C2)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


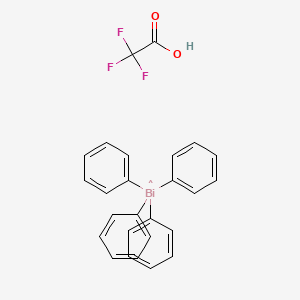
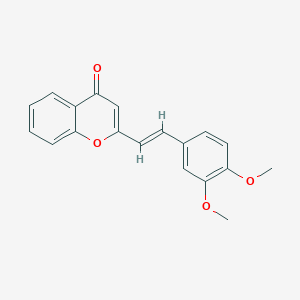


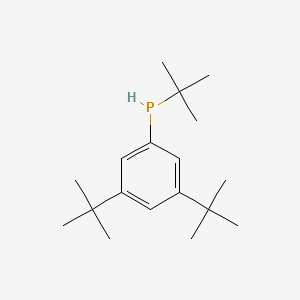

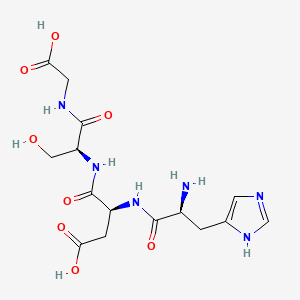
![2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole](/img/structure/B14417872.png)
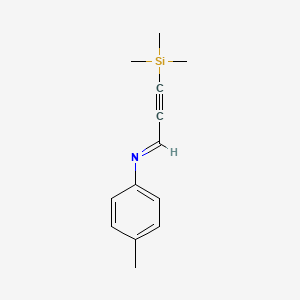
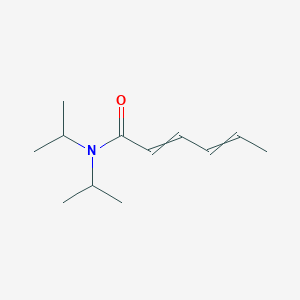
![3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole](/img/structure/B14417891.png)
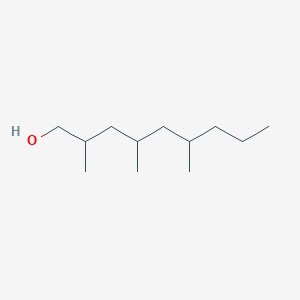
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
